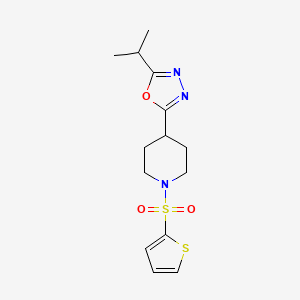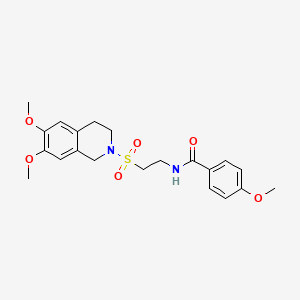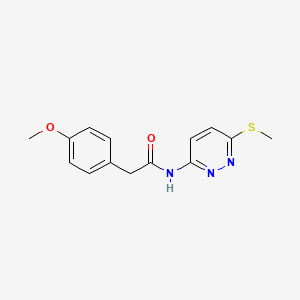![molecular formula C12H13N3O2 B2943558 6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine CAS No. 1984073-87-1](/img/structure/B2943558.png)
6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their wide range of applications in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .
Molecular Structure Analysis
The molecular structure of triazoles is unique and allows them to interact with biological receptors through hydrogen-bonding and dipole interactions . This makes them useful in the development of new drug candidates .Chemical Reactions Analysis
The chemical reactions involving triazoles are diverse and depend on the specific structure of the triazole compound. For instance, azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle is one of the methods for the synthesis of azolo [X,Y- c ] [1,2,4]triazines .科学的研究の応用
Synthesis and Antimicrobial Activities
Some novel triazole derivatives have been synthesized for antimicrobial applications. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives with moderate to good antimicrobial activities against various microorganisms. These compounds include derivatives that were prepared by reacting ester ethoxycarbonylhydrazones with primary amines and further modification using 4-methoxybenzaldehyde, showcasing their versatility in antimicrobial drug design (Bektaş et al., 2007).
Biological Evaluation of Novel Bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles
Reddy et al. (2013) synthesized a series of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This study underscores the potential of such compounds in developing new antibacterial agents with broad-spectrum efficacy (Reddy et al., 2013).
Inhibitory Activities Targeting CYP1A1
El Massry et al. (2012) focused on synthesizing novel fused 1,2,4-triazine derivatives as potent inhibitors targeting CYP1A1 activity, indicating their potential application in anticancer drug development. These compounds exhibited high inhibitory effects, showing promise as anticancer agents (El Massry et al., 2012).
GABA-A Benzodiazepine Receptor Ligands
Carling et al. (2004) identified triazolo[3,4-a]phthalazine derivatives as ligands with binding selectivity for certain GABA-A receptor subtypes over others. These findings suggest the potential of such compounds in developing selective GABA-A receptor modulators, which could have therapeutic applications in treating conditions influenced by these receptor subtypes (Carling et al., 2004).
Antimicrobial and Antioxidant Activities
Gilava et al. (2020) synthesized triazolopyrimidines with antimicrobial and antioxidant activities, demonstrating the chemical versatility and biological potential of triazole derivatives. These findings support the exploration of triazole-based compounds for their multifaceted applications in medicine and pharmacology (Gilava et al., 2020).
作用機序
Target of Action
The compound 6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine is a derivative of the triazole class of compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities . They have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .
Mode of Action
The mode of action of triazole derivatives is often attributed to their ability to form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to bind to various enzymes and receptors in the biological system, leading to changes in cellular processes . .
Biochemical Pathways
Triazole compounds can affect various biochemical pathways depending on their specific targets . For instance, some triazole derivatives have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This can lead to downstream effects on related biochemical pathways.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Some triazole derivatives have been found to exhibit neuroprotective and anti-inflammatory properties . .
将来の方向性
The development and targeted synthesis of triazole compounds remains highly relevant. In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Thus, triazoles are promising scaffolds for the formation of compounds with useful biological activity .
特性
IUPAC Name |
6-(4-methoxyphenyl)-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-11-4-2-9(3-5-11)12-7-15-10(8-17-12)6-13-14-15/h2-6,12H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKWCVPSHKFECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN3C(=CN=N3)CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-Methyl-5-(2-methylpropoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2943475.png)






![2,6-difluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B2943487.png)
![2-(4-hydroxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2943489.png)
![5-(tert-Butyl)-1H-benzo[d]imidazole](/img/structure/B2943490.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylacetamide](/img/structure/B2943491.png)
![4-(dimethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2943492.png)
![3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2943496.png)
